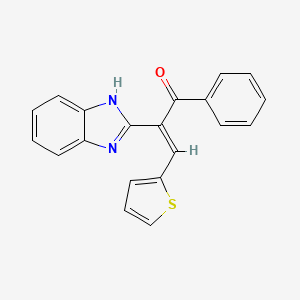
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one, also known as BTPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has been extensively studied for its potential applications in various fields. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has also been investigated for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Furthermore, 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has been shown to have antifungal activity against various fungal strains.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one is not completely understood. However, it has been proposed that 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one induces apoptosis in cancer cells by activating the caspase cascade. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one also inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes, leading to the induction of apoptosis in cancer cells. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one also inhibits the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one is its broad-spectrum anticancer and antifungal activity. This makes it a potential candidate for the development of new anticancer and antifungal drugs. However, one limitation of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of various cancers and fungal infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, the development of more soluble derivatives of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one could overcome its limitations in lab experiments.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 2-acetylthiophene in the presence of a base to form 2-(1H-benzimidazol-2-yl)-3-(2-thienyl)propenal. This intermediate is then reacted with benzaldehyde in the presence of a base to yield 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one.
Eigenschaften
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19(14-7-2-1-3-8-14)16(13-15-9-6-12-24-15)20-21-17-10-4-5-11-18(17)22-20/h1-13H,(H,21,22)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHFZJRGAWGWAF-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CS2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CS2)/C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301468.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5301493.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
![1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5301514.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)

![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5301537.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)